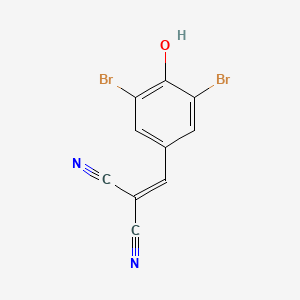

(3,5-Dibromo-4-hydroxybenzylidene)propanedinitrile

Description

(3,5-Dibromo-4-hydroxybenzylidene)propanedinitrile is a benzylidenemalononitrile derivative characterized by a propanedinitrile backbone conjugated to a 3,5-dibromo-4-hydroxy-substituted benzylidene group. Structurally, it belongs to the family of α,β-unsaturated dinitriles, which are known for their reactivity in cycloaddition and nucleophilic addition reactions .

Properties

IUPAC Name |

2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Br2N2O/c11-8-2-6(1-7(4-13)5-14)3-9(12)10(8)15/h1-3,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWVYXKBAATBPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180824 | |

| Record name | 3,5-Dibromo-4-hydroxybenzylidenemalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26195-44-8 | |

| Record name | 3,5-Dibromo-4-hydroxybenzylidenemalonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026195448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dibromo-4-hydroxybenzylidenemalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dibromo-4-hydroxybenzylidene)propanedinitrile typically involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through the formation of a benzylidene intermediate, which subsequently undergoes cyclization to yield the final product.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

Reduction: Reduction of the nitrile groups can yield primary amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide or potassium thiolate are often employed in substitution reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3,5-Dibromo-4-hydroxybenzylidene)propanedinitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (3,5-Dibromo-4-hydroxybenzylidene)propanedinitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play a crucial role in its reactivity. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition.

Comparison with Similar Compounds

Key Observations:

The 4-hydroxy group introduces hydrogen-bonding capability, contrasting with non-polar riot control agents like CS gas, which rely on volatility for dispersal .

Synthetic Considerations :

- Dibromo-substituted compounds (e.g., ’s piperidin-4-one derivatives) are synthesized via condensation reactions in anhydrous dichloromethane, with yields ranging from 60% to 76% . Similar methods may apply to the target compound.

- Bromine’s bulkiness may reduce reaction yields compared to smaller substituents like chlorine, as seen in ’s lower yields for brominated derivatives .

Unlike riot control agents (), the reduced volatility due to bromine and hydroxy groups may limit its utility in dispersal but enhance stability in drug formulations .

Physicochemical Properties

- Melting Points : Brominated derivatives (e.g., ’s 4k: 124–126°C) generally exhibit higher melting points than chlorinated analogs due to increased molecular symmetry and halogen size . The target compound’s hydroxy group may further elevate its melting point via hydrogen bonding.

- Solubility: The hydroxy group enhances polarity, likely improving solubility in polar solvents compared to non-functionalized analogs like CS gas .

Biological Activity

(3,5-Dibromo-4-hydroxybenzylidene)propanedinitrile, often referred to as a derivative of bromoxynil, has garnered attention for its diverse biological activities. This compound exhibits significant potential in areas such as antimicrobial, anticancer, and anti-melanogenic activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure is characterized by the presence of dibromo and hydroxy groups on a benzylidene moiety connected to a propanedinitrile backbone. This unique configuration is pivotal in determining its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study highlighted its effectiveness against gram-positive and gram-negative bacteria, suggesting potential applications in developing antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 µg/mL |

| Escherichia coli | 12 | 75 µg/mL |

| Pseudomonas aeruginosa | 10 | 100 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. Notably, it has shown cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity in Cancer Cell Lines

A study conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed that treatment with this compound resulted in:

- MCF-7 Cells :

- IC50 value: 25 µM

- Induction of apoptosis confirmed via flow cytometry.

- HT-29 Cells :

- IC50 value: 30 µM

- Significant reduction in cell viability observed.

Anti-Melanogenic Activity

The compound also exhibits anti-melanogenic properties by inhibiting tyrosinase activity, an enzyme critical for melanin production. This property is particularly relevant for developing skin-whitening agents.

Table 2: Tyrosinase Inhibition by this compound

| Concentration (µM) | Tyrosinase Inhibition (%) | IC50 (µM) |

|---|---|---|

| 50 | 25 | Not determined |

| 100 | 45 | 35 |

| 200 | 60 | Not determined |

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic pathways.

- Cellular Uptake : Its lipophilic nature facilitates cellular uptake, enhancing its bioavailability.

- Reactive Oxygen Species (ROS) : It may induce oxidative stress in cancer cells, leading to apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.